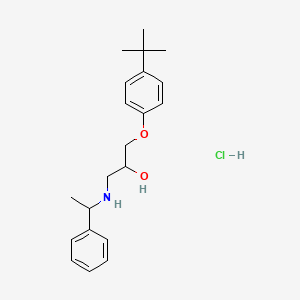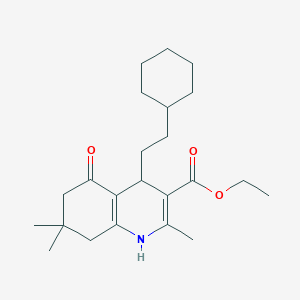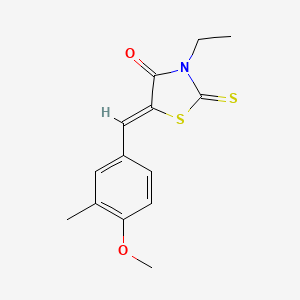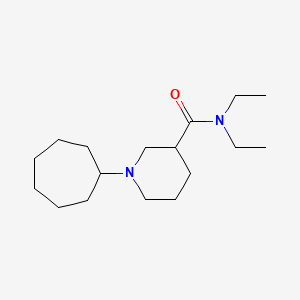
1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the phenoxy intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated compound (e.g., epichlorohydrin) under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with 1-phenylethylamine under controlled conditions to form the desired amine.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in relation to beta-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker with similar effects but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic uses but different side effect profile.
Uniqueness
1-(4-Tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride may have unique properties such as specific receptor affinity, pharmacokinetics, or side effect profile that distinguish it from other beta-blockers.
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2.ClH/c1-16(17-8-6-5-7-9-17)22-14-19(23)15-24-20-12-10-18(11-13-20)21(2,3)4;/h5-13,16,19,22-23H,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLLZJUFFWORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(2,4-dimethylphenyl)amino]carbonyl]-](/img/structure/B4923218.png)

![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)

![3-Pyridin-4-yl-5-[[3-(3-pyridin-4-ylphenyl)pyrazol-1-yl]methyl]-1,2-oxazole](/img/structure/B4923235.png)
![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![4-Butyl-2-imino-7-methylthiopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B4923269.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![(5-BROMO-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4923287.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4923289.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

